molecular formula C12H13ClO B8570312 1-(4-Chlorophenyl)-cyclopentanecarbaldehyde

1-(4-Chlorophenyl)-cyclopentanecarbaldehyde

Cat. No. B8570312
M. Wt: 208.68 g/mol
InChI Key: UTOAJPCXCJNPNA-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

[1-(4-chlorophenyl)-cyclopentyl]-methanol (23-02) (25 g, 37.52%) was synthesized from 1-(4-chlorophenyl)-cyclopentanecarbaldehyde (22-02) (66 g, 317.3 mmol) as a colourless liquid following the procedure as described for (1-phenyl-cyclopentyl)-methanol (23-01).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH:13]=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C1(C2(CO)CCCC2)C=CC=CC=1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH2:13][OH:14])[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCCC1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 37.52%
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.